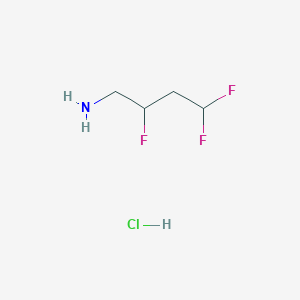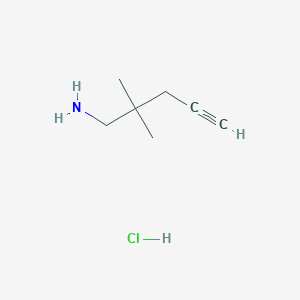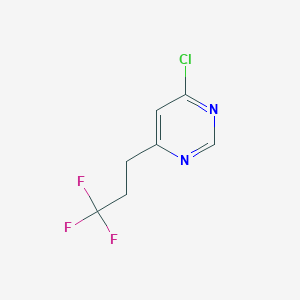
4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine
Overview
Description
Scientific Research Applications
Generation and Functionalization of Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
This section discusses the generation and functionalization of pyrimidines substituted with trifluoromethyl groups and halogens, including chlorine. These compounds, including variants such as 4-chloro-6-(trifluoromethyl)pyrimidine, serve as precursors for the synthesis of carboxylic acids and other derivatives through halogen/metal exchange reactions and subsequent carboxylation. These reactions demonstrate the chemical versatility of trifluoromethyl-substituted pyrimidines in organic synthesis, potentially applicable to the synthesis of pharmaceuticals and agrochemicals (Schlosser, Lefebvre, & Ondi, 2006).
Chlorination and Nucleophilic Substitution Reactions
This category highlights research on the chlorination of pyrimidines substituted with perfluoroalkyl groups and the subsequent reactions of the chlorinated products with nucleophiles. These studies provide insights into the reactivity of such chlorinated pyrimidines, including structural confirmations via NMR and X-ray analysis. The ability to selectively introduce and modify functional groups on the pyrimidine ring through such reactions is crucial for the development of novel compounds with potential applications in drug discovery and material science (Gudz et al., 2013).
Synthesis and Applications in Drug Discovery
The synthesis of trifluoromethylated analogues of biologically important molecules, such as 4,5-dihydroorotic acid, highlights the application of pyrimidine derivatives in medicinal chemistry. These analogues are synthesized through Michael-like 1,4-conjugate hydrocyanation reactions, demonstrating the utility of trifluoromethyl-substituted pyrimidines in the development of new pharmaceuticals (Sukach et al., 2015).
Structural and Electronic Analysis
Research on pyrimidine derivatives also extends to quantum chemical calculations, structural analysis, and studies on molecular interactions. For example, investigations into the crystal structure and molecular docking of certain pyrimidine derivatives contribute to our understanding of their potential pharmaceutical applications and interactions with biological targets. Such studies are integral to the design of compounds with desired biological activities (Gandhi et al., 2016).
properties
IUPAC Name |
4-chloro-6-(3,3,3-trifluoropropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-3-5(12-4-13-6)1-2-7(9,10)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNCNYNJCBZQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





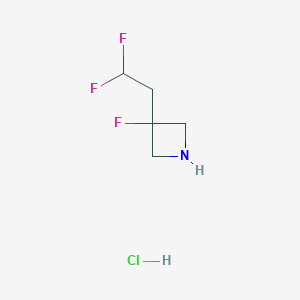
amine hydrochloride](/img/structure/B1485080.png)
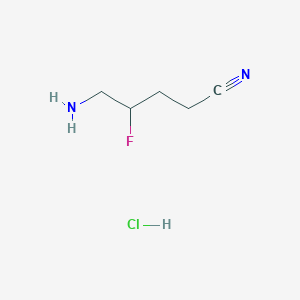
amine hydrochloride](/img/structure/B1485086.png)

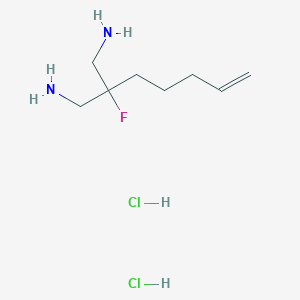
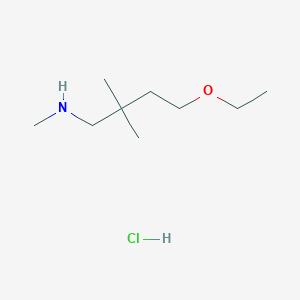
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)

